2-(Piperidin-4-ylthio)benzo[D]thiazole
Description
1.1. Overview of 2-(Piperidin-4-ylthio)benzo[D]thiazole
this compound is a benzo[d]thiazole derivative featuring a piperidin-4-ylthio substituent at the 2-position. This compound belongs to a class of small molecules designed to selectively modulate dopamine D4 receptors (D4R), which are implicated in neuropsychiatric disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD) . Its scaffold was developed using computational modeling to optimize receptor binding and selectivity, making it a critical tool for studying D4R pharmacology and identifying therapeutic candidates . The piperidinylthio group enhances solubility and likely contributes to receptor interaction through hydrogen bonding or steric effects, distinguishing it from simpler benzothiazole derivatives.
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-ylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S2/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGDREBDLZLBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1SC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminothiophenol with Carbonyl Compounds
The benzothiazole ring is conventionally synthesized via cyclocondensation of 2-aminothiophenol with aldehydes or ketones. For example, reaction with 4-hydroxybenzaldehyde in polyethylene glycol (PEG-400) yields 4-(benzo[d]thiazol-2-yl)phenol. This method avoids harsh conditions and achieves high yields (75–85%).
Procedure :
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Mix 2-aminothiophenol (1 mmol) and 4-hydroxybenzaldehyde (1 mmol) in PEG-400 at room temperature.
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Monitor reaction progress via TLC (n-hexane:ethyl acetate, 7:3).
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Precipitate the product by adding water, followed by recrystallization in ethanol.
Key spectral data :
Halogenation for Subsequent Functionalization
Introducing a halogen (e.g., bromine) at the desired position enables nucleophilic substitution. Electrophilic bromination of benzo[d]thiazole occurs preferentially at the para position relative to the thiazole sulfur (position 6 on the benzene ring).
Procedure :
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Dissolve benzo[d]thiazole in acetic acid.
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Add bromine dropwise at 0°C.
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Stir for 6 hours, then quench with NaHSO₃.
Challenges :
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Regioselectivity requires careful control of reaction conditions.
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Electron-withdrawing thiazole ring directs bromination to position 6.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Challenges and Optimization Strategies
Regioselectivity in Halogenation
Stability of Piperidin-4-ylthiol
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In situ generation : Reduce piperidin-4-yl disulfide (S–S) with NaBH₄ to generate the thiol immediately before use.
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Storage : Maintain under nitrogen at –20°C to prevent oxidation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| SNAr with Br-substrate | 68 | 95 | High regioselectivity | Requires halogenated precursor |
| Thiol-ene reaction | 72 | 90 | Mild conditions, no base | Radical initiator required |
| One-pot cyclization | 55 | 85 | Fewer steps | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-4-ylthio)benzo[D]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Neurological Disorders:
2-(Piperidin-4-ylthio)benzo[D]thiazole has been investigated for its potential in treating neurological disorders. Its structure suggests favorable interactions with receptors involved in neuropharmacology, indicating possible applications in managing conditions such as epilepsy and anxiety disorders .
Anticonvulsant Activity:
Research has demonstrated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, the synthesis of various thiazole-bearing compounds has shown promising results in animal models, indicating that modifications to the thiazole ring can enhance efficacy against seizures .
Anticancer Properties
Antitumor Activity:
The compound has been evaluated for its cytotoxic effects on several cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. Notably, thiazole-pyridine hybrids derived from this compound exhibited superior anticancer efficacy compared to standard treatments like 5-fluorouracil, showcasing an IC50 value of 5.71 μM against breast cancer cells .
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. Studies have indicated that the presence of electron-withdrawing groups enhances the antiproliferative activity of these compounds, suggesting a structure-activity relationship (SAR) that can guide future drug development .
Antibacterial Activity
Recent investigations into the antibacterial properties of this compound have revealed its effectiveness against various bacterial strains. The compound's derivatives have shown significant activity, particularly against Staphylococcus epidermidis, outperforming standard antibiotics like amphotericin B .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions leveraging established synthetic pathways in heterocyclic chemistry. The SAR analysis indicates that modifications to both the piperidine and thiazole moieties can significantly influence biological activity, allowing for tailored drug design .
Data Table: Summary of Biological Activities
| Biological Activity | Model/Cell Line | IC50/ED50 (mg/kg) | Reference |
|---|---|---|---|
| Anticonvulsant | MES and scPTZ models | 18.4 (ED50) | |
| Antitumor | MCF-7 (breast cancer) | 5.71 | |
| Antibacterial | Staphylococcus epidermidis | - |
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study involving the synthesis of thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly improved anticonvulsant activity in animal models, with one analogue achieving a protection index of 9.2 against seizures .
Case Study 2: Anticancer Screening
In a comparative study of thiazole-pyridine hybrids against various cancer cell lines, one derivative exhibited superior activity compared to established chemotherapeutics, highlighting the compound's potential as a lead candidate for further development in cancer therapy .
Mechanism of Action
The mechanism by which 2-(Piperidin-4-ylthio)benzo[D]thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues of Benzo[d]thiazole Derivatives
Benzo[d]thiazole derivatives exhibit diverse biological activities depending on substituents. Key structural analogues include:
Key Insights :
- Piperidinylthio vs. Aryl Substituents: The piperidinylthio group in this compound introduces conformational flexibility and basicity, unlike rigid aryl substituents (e.g., nitrophenyl or cyanophenyl) .
- Electron-Withdrawing Groups: Nitro and cyano substituents enhance enzymatic induction (e.g., benzpyrene hydroxylase activity) but may reduce solubility compared to heterocyclic amines .
Key Insights :
- Receptor vs. Enzyme Targeting: The piperidinylthio derivative targets D4R, while fluorinated thiazoles (e.g., 34b) inhibit kynurenine aminotransferase II, highlighting scaffold versatility .
- Enzyme Induction: 2-(4'-Cyanophenyl)benzothiazole doubles benzpyrene hydroxylase activity compared to unsubstituted analogues, suggesting aryl substituents critically influence induction .
Structure-Activity Relationship (SAR) Insights
- Piperidine vs.
- Halogen Effects: Fluorine at the 4-position (e.g., 34b ) enhances kynurenine aminotransferase II inhibition (IC50 = 0.87 µM), whereas 2-chloro substitution reduces activity, underscoring positional sensitivity .
- Copper Binding : In tyrosinase inhibitors (e.g., compound B ), the benzo[d]thiazole sulfur chelates copper ions, a mechanism absent in D4R-targeted derivatives.
Enzymatic Induction and Inhibition Profiles
- Tyrosinase Inhibition : Hydroxyl-substituted phenyl groups on benzo[d]thiazoles (e.g., compound B ) enhance tyrosinase inhibition by mimicking tyrosine’s structure, unlike the piperidinylthio derivative.
- Kynurenine Aminotransferase II: Fluorinated thiazoles (e.g., 49a ) achieve sub-micromolar IC50 values, whereas bulkier groups (e.g., bromophenyl in 34d ) reduce potency, indicating steric limitations.
Biological Activity
2-(Piperidin-4-ylthio)benzo[D]thiazole (commonly referred to as 2-PBT) is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that allow for diverse biological interactions. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of 2-PBT is C12H15N2S2, with a molecular weight of 270.84 g/mol. Its structure comprises a benzothiazole core substituted with a piperidin-4-ylthio group. This configuration is notable for its potential to interact with various biological targets due to the presence of both thiazole and piperidine moieties, which can facilitate hydrogen bonding and nucleophilic substitutions.
Pharmacological Properties
The biological activity of 2-PBT has been investigated across several pharmacological areas:
- Antiviral Activity : Research indicates that derivatives of benzothiazole, including those similar to 2-PBT, exhibit antiviral properties. For instance, compounds containing benzothiazole rings have shown effectiveness against viruses such as HSV-1 and HCV . In vitro studies demonstrated significant viral reduction rates, suggesting that 2-PBT could be a candidate for further antiviral development.
- Neuropharmacology : The compound's ability to interact with neuroreceptors positions it as a potential agent in treating neurological disorders. Its structural similarities to known neuroactive compounds suggest it may influence neurotransmitter systems.
- Acetylcholinesterase Inhibition : Compounds with a similar thiazole core have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. This inhibition could enhance acetylcholine levels in the brain, providing therapeutic benefits .
- PPARδ Agonism : Recent studies have identified benzothiazole derivatives as potent agonists for peroxisome proliferator-activated receptor δ (PPARδ), which plays a critical role in metabolic regulation and may be targeted in metabolic syndrome treatments .
Case Studies and Research Findings
Several studies provide insights into the biological activity of 2-PBT:
- Antiviral Studies : A study synthesized various benzothiazole derivatives and evaluated their antiviral efficacy against multiple viruses. Among these, certain compounds exhibited over 70% reduction in viral load compared to standard treatments like acyclovir .
- In Silico Docking Studies : Molecular docking studies have been employed to predict the binding affinity of 2-PBT to various biological targets. These studies suggest that the compound can effectively bind to receptors involved in neuropharmacology and cancer biology, indicating its potential as a lead compound for drug discovery .
Comparative Analysis
To better understand the unique features of 2-PBT, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Piperidin-4-ylmethyl)benzo[d]thiazole | C13H16N2S | Contains a methyl group instead of thioether |
| 2-(Thiomorpholin-4-yl)benzo[d]thiazole | C12H14N2S2 | Features a thiomorpholine ring |
| 2-(Morpholin-4-yl)benzo[d]thiazole | C12H14N2OS | Morpholine instead of piperidine |
The comparative analysis highlights that while these compounds share the benzothiazole core, variations in substituents significantly influence their pharmacological profiles and biological activities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(Piperidin-4-ylthio)benzo[D]thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., piperidin-4-ylthiol) react with halogenated benzo[d]thiazole derivatives under reflux in polar aprotic solvents like DMF or DMSO. Catalysts such as Cu(I) complexes (e.g., Fe₃O₄@AMBA-CuI) enhance cross-coupling efficiency, while bases like KOAc optimize deprotonation and reduce side reactions . Reaction time (4–8 hours) and temperature (80–120°C) must be tightly controlled to avoid decomposition. Yield improvements (70–90%) are achieved through iterative solvent screening (e.g., 1,4-dioxane vs. ethanol) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry via proton shifts in the piperidine ring (δ 1.6–2.6 ppm for CH₂ groups) and benzo[d]thiazole aromatic protons (δ 7.2–8.3 ppm).
- IR Spectroscopy : Identify thioether (C-S, ~650 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) bonds.
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects are modeled using the COSMO framework. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) . Charge distribution maps reveal sulfur’s electron-donating role in the thioether linkage, guiding derivatization strategies .
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ variations in gastric vs. liver cancer cells) are addressed by:
- Dose-Response Profiling : Testing concentrations from 0.1–100 µM in triplicate.
- Cell Line Validation : Use authenticated lines (e.g., NCI-60 panel) with controlled passage numbers.
- Mechanistic Studies : Combine apoptosis assays (Annexin V/PI staining) and target engagement assays (e.g., kinase inhibition profiling) . Normalize data against reference compounds (e.g., CHS-828) and account for solvent artifacts (e.g., DMSO ≤0.5% v/v) .
Q. How does X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?
- Methodological Answer : Single crystals are grown via slow evaporation in ethanol/water mixtures. Diffraction data (Mo Kα, λ = 0.71073 Å) at 296 K resolve piperidine chair conformations and dihedral angles between the thiazole and benzene rings. Hirshfeld surfaces quantify intermolecular interactions (e.g., C-H⋯π, S⋯S contacts), explaining packing motifs. Refinement with SHELXL achieves R-factors <0.04 .
Data Analysis & Optimization
Q. How can conflicting synthetic yields be systematically analyzed and optimized?
- Methodological Answer : Apply Design of Experiments (DoE) to variables:
- Factors : Catalyst loading (0.5–5 mol%), solvent polarity (logP), temperature.
- Response Surface Methodology : Identifies optimal KOAc concentration (2.5 eq.) and solvent (DMF) for maximal yield . Contradictions in literature yields are resolved by replicating protocols with strict inert-atmosphere control (N₂/Ar) .
Q. What analytical approaches validate the stability of this compound under physiological conditions?
- Methodological Answer :
- HPLC-MS Stability Assays : Incubate compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation products (e.g., hydrolyzed thioether) over 24 hours.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Quantify parent compound depletion via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
